[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
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Overview
Description
[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound that belongs to the class of cyclopenta[a]phenanthrene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including alkylation, cyclization, and esterification. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biological macromolecules. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, derivatives of cyclopenta[a]phenanthrene are often investigated for their pharmacological properties. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making them potential candidates for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique chemical structure allows for the development of products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] propionate
- [17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] butyrate
Uniqueness
The uniqueness of [17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate lies in its specific structural features, such as the presence of the acetate group and the tetracyanoethyl moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
21549-35-9 |
---|---|
Molecular Formula |
C36H46N4O2 |
Molecular Weight |
566.8 g/mol |
IUPAC Name |
[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C36H46N4O2/c1-22(2)23(3)8-9-24(4)29-10-11-30-33-31(13-15-35(29,30)7)34(6)14-12-28(42-25(5)41)16-26(34)17-32(33)36(20-39,21-40)27(18-37)19-38/h8-9,17,22-24,27-29,31-32H,10-16H2,1-7H3/b9-8+ |
InChI Key |
UGGOITQOTPKNPF-CMDGGOBGSA-N |
Isomeric SMILES |
CC(C)C(C)/C=C/C(C)C1CCC2=C3C(CCC12C)C4(CCC(CC4=CC3C(C#N)(C#N)C(C#N)C#N)OC(=O)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2=C3C(CCC12C)C4(CCC(CC4=CC3C(C#N)(C#N)C(C#N)C#N)OC(=O)C)C |
Origin of Product |
United States |
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